REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.[C:11]1([N:17]=[CH:18]OCC)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(O)C>[OH:1][C:2]1[C:3]([CH:18]=[N:17][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2
|
Name
|
|
Quantity
|
28.5 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C=NNC2=CC1
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=COCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
175 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 160-180° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A round bottomed flask containing
|
Type
|
CUSTOM
|
Details
|
was submerged rapidly in an oil bath
|
Type
|
CUSTOM
|
Details
|
being removed by distillation
|
Type
|
ADDITION
|
Details
|
The cooled mixture was then treated with boiling methanol (500 ml)
|
Type
|
FILTRATION
|
Details
|
the resultant brown solid collected by filtration
|
Type
|
WASH
|
Details
|
washed with methanol (100 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=C2C=NNC2=CC1)C=NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |